molecular formula C9H12ClNO B14394638 1-Chloro-2,2,3,3-tetramethyl-4-oxocyclobutane-1-carbonitrile CAS No. 89937-17-7

1-Chloro-2,2,3,3-tetramethyl-4-oxocyclobutane-1-carbonitrile

Cat. No.: B14394638
CAS No.: 89937-17-7
M. Wt: 185.65 g/mol
InChI Key: BOAUYHJBWVUGPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2,2,3,3-tetramethyl-4-oxocyclobutane-1-carbonitrile is an organic compound characterized by its unique cyclobutane ring structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2,2,3,3-tetramethyl-4-oxocyclobutane-1-carbonitrile typically involves the chlorination of a precursor compound, such as 2,2,3,3-tetramethyl-4-oxocyclobutane-1-carbonitrile. This reaction is carried out under controlled conditions, often using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in an inert solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent decomposition and ensure high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2,2,3,3-tetramethyl-4-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂R).

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) can oxidize the compound to form carboxylic acids or ketones.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Major Products

    Substitution: Formation of hydroxyl or amino derivatives.

    Reduction: Formation of alcohols or amines.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

1-Chloro-2,2,3,3-tetramethyl-4-oxocyclobutane-1-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2,2,3,3-tetramethyl-4-oxocyclobutane-1-carbonitrile involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological or chemical activities. The cyclobutane ring structure provides stability and influences the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2,2,3,3-tetramethyl-4-oxocyclobutane-1-carbonitrile
  • 1-Iodo-2,2,3,3-tetramethyl-4-oxocyclobutane-1-carbonitrile
  • 2,2,3,3-Tetramethyl-4-oxocyclobutane-1-carbonitrile

Uniqueness

1-Chloro-2,2,3,3-tetramethyl-4-oxocyclobutane-1-carbonitrile is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its bromine and iodine analogs. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.

Properties

CAS No.

89937-17-7

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

1-chloro-2,2,3,3-tetramethyl-4-oxocyclobutane-1-carbonitrile

InChI

InChI=1S/C9H12ClNO/c1-7(2)6(12)9(10,5-11)8(7,3)4/h1-4H3

InChI Key

BOAUYHJBWVUGPW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C(C1(C)C)(C#N)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.